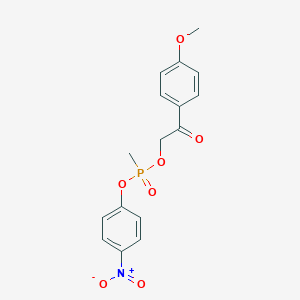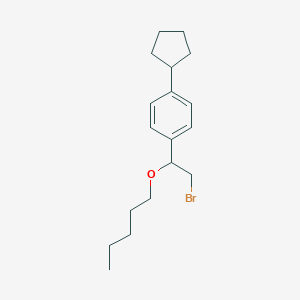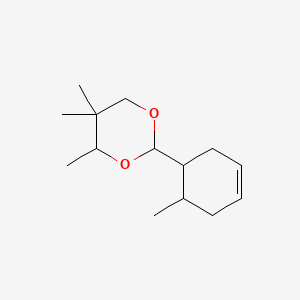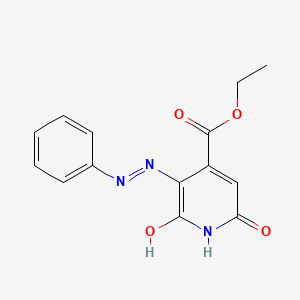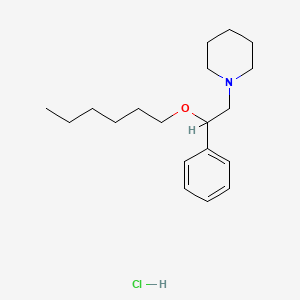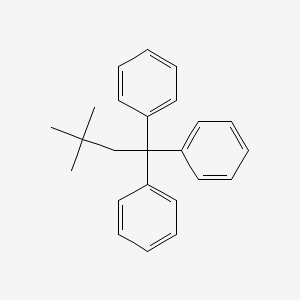
Benzene, 1,1',1''-(3,3-dimethylbutylidyne)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-: is an organic compound with the molecular formula C24H26 . This compound is characterized by a central 3,3-dimethylbutylidyne group bonded to three benzene rings. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- typically involves the alkylation of benzene with a suitable precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylbutylidyne chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where substituents on the benzene rings can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated benzene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: While not directly used as a drug, derivatives of this compound may have potential applications in medicinal chemistry. Researchers may explore its derivatives for pharmacological activity.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- involves its interaction with molecular targets through its aromatic rings. The benzene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,3-dimethyl-
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
Comparison:
- Benzene, 1,3-dimethyl- has two methyl groups attached to the benzene ring, making it less bulky compared to Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-.
- Benzene, 1,3-bis(1,1-dimethylethyl)- has two tert-butyl groups, which provide steric hindrance similar to the 3,3-dimethylbutylidyne group.
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- has a tert-butyl group and two methyl groups, offering a different steric and electronic environment.
Uniqueness: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is unique due to its three benzene rings connected by a central 3,3-dimethylbutylidyne group. This structure provides distinct steric and electronic properties, making it valuable in various chemical applications.
Eigenschaften
CAS-Nummer |
24523-61-3 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(3,3-dimethyl-1,1-diphenylbutyl)benzene |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3 |
InChI-Schlüssel |
PVTUEQUWPZQHNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


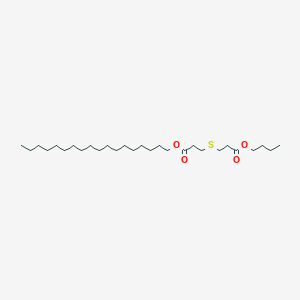

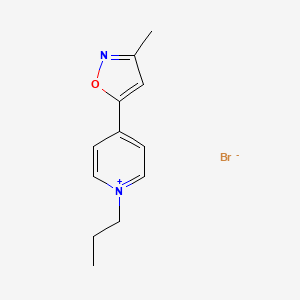

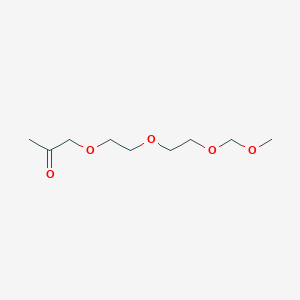
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
